

Unveiling the Specificity of BAY-320: A Kinase Profiling Comparison

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Compound of Interest		
Compound Name:	BAY-320	
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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides an objective comparison of the kinase selectivity of **BAY-320**, a potent inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, against other known Bub1 inhibitors. Through a detailed examination of kinase profiling data and experimental methodologies, this document serves as a valuable resource for evaluating the specificity of **BAY-320** in drug discovery and development.

Kinase Specificity Profile: BAY-320 in Comparison

The following table summarizes the kinase selectivity of **BAY-320** and compares it with other Bub1 inhibitors, BAY-524, BAY 1816032, and 2OH-BNPP1. The data is derived from comprehensive kinase profiling assays, such as KINOMEscan®, which quantitatively measure the binding affinity of an inhibitor against a large panel of human kinases. A lower dissociation constant (Kd) or percentage of control indicates a stronger interaction between the inhibitor and the kinase.



Kinase Target	BAY-320 (% Control @ 1μM)	BAY-524 (% Control @ 1μM)	BAY 1816032 (Kd in nM)	2OH-BNPP1 (IC50 in μM)
Bub1	<1	<1	3.3	~0.25 - 0.60[1]
STK10	>10	Not Available	57	Not Available
CDC42BPG	>10	Not Available	850	Not Available
DDR1	>10	Not Available	2300	Not Available
Haspin	>10	>10	Not Available	Not Available

Data for **BAY-320** and BAY-524 is presented as a percentage of control from a KINOMEscan® assay, where a lower percentage indicates stronger binding. Data for BAY 1816032 is presented as the dissociation constant (Kd), where a lower value indicates higher affinity. Data for 2OH-BNPP1 is presented as the half-maximal inhibitory concentration (IC50). Data for off-target kinases for **BAY-320** and BAY-524 at 1μ M was generally greater than 10% of control, indicating weak binding.

The data clearly demonstrates the high specificity of **BAY-320** for Bub1 kinase.[2] When tested against a panel of over 400 human kinases, **BAY-320** showed exquisite binding selectivity for Bub1.[2] Similarly, the closely related compound BAY-524 also exhibits high selectivity for Bub1.[2] The newer generation inhibitor, BAY 1816032, also displays remarkable potency and selectivity for Bub1, with its closest off-target interactions being significantly weaker.[3] In contrast, while 2OH-BNPP1 does inhibit Bub1, it is generally considered to be a less selective inhibitor.[4]

Experimental Protocol: Kinase Profiling via Competitive Binding Assay (KINOMEscan®)

The determination of kinase inhibitor specificity is crucial for preclinical drug development. A widely used method is the competitive binding assay, such as the KINOMEscan® platform. This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle of the Assay



The KINOMEscan® assay is based on a competition binding principle.[2] A kinase of interest is tagged with a DNA molecule and is incubated with the test compound (e.g., **BAY-320**) and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the ATP-binding site of the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase that remains bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase corresponds to a stronger interaction between the test compound and the kinase.

Key Steps of the Experimental Workflow:

- Preparation of Reagents: This includes the test compound (e.g., **BAY-320**) at various concentrations, a panel of DNA-tagged human kinases, and an immobilized broad-spectrum kinase inhibitor on a solid support (e.g., beads).
- Binding Competition: The DNA-tagged kinases are incubated with the test compound and the immobilized inhibitor. This allows for competition between the test compound and the immobilized inhibitor for the kinase's ATP-binding site.
- Washing: Unbound kinases and the test compound are washed away, leaving only the kinases that are bound to the immobilized inhibitor on the solid support.
- Elution and Quantification: The bound kinases are eluted, and the associated DNA tags are quantified using qPCR. The amount of DNA is directly proportional to the amount of kinase that was bound to the immobilized inhibitor.
- Data Analysis: The results are typically expressed as a percentage of the control (a reaction without the test compound) or are used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for each kinase.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

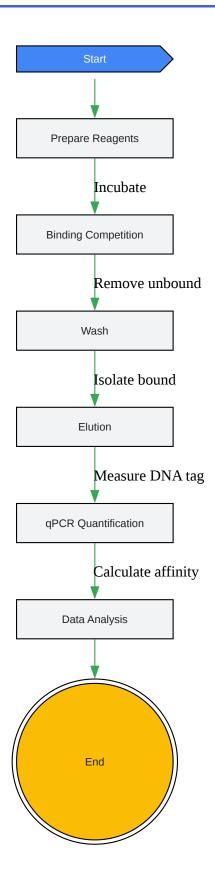




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Caption: Simplified signaling pathway of Bub1 kinase and its inhibition by BAY-320.





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Caption: Experimental workflow for a competitive binding kinase profiling assay.



Conclusion

The comprehensive kinase profiling data presented in this guide unequivocally validates the high specificity of **BAY-320** as a Bub1 kinase inhibitor.[2] Its superior selectivity compared to older inhibitors like 2OH-BNPP1, and its comparable profile to other potent inhibitors like BAY-524 and BAY 1816032, make it an invaluable tool for elucidating the specific cellular functions of Bub1 kinase. For researchers in oncology and cell biology, the targeted nature of **BAY-320** minimizes the potential for off-target effects, thereby enabling more precise and reliable experimental outcomes. This high degree of specificity is a critical attribute for any chemical probe and underscores the utility of **BAY-320** in advancing our understanding of mitotic regulation and its implications in disease.

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